1-Methoxy-4-nitrosobenzene
CAS No.: 1516-21-8
Cat. No.: VC20943564
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1516-21-8 |
|---|---|
| Molecular Formula | C7H7NO2 |
| Molecular Weight | 137.14 g/mol |
| IUPAC Name | 1-methoxy-4-nitrosobenzene |
| Standard InChI | InChI=1S/C7H7NO2/c1-10-7-4-2-6(8-9)3-5-7/h2-5H,1H3 |
| Standard InChI Key | RIOSDPIZGIWNMS-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N=O |
| Canonical SMILES | COC1=CC=C(C=C1)N=O |
Introduction
Chemical Identity and Structure
1-Methoxy-4-nitrosobenzene consists of a benzene ring with a methoxy (-OCH3) group at position 1 and a nitroso (-NO) group at position 4. This arrangement creates a para-substituted derivative of anisole (methoxybenzene). The compound belongs to the larger class of aromatic nitroso compounds, which have distinctive reactivity patterns compared to their nitro counterparts.
Basic Identification Parameters
Physical and Chemical Properties
The physical and chemical properties of 1-methoxy-4-nitrosobenzene are determined by the electronic effects of its functional groups on the aromatic ring. The nitroso group is electron-withdrawing but to a different extent than the nitro group found in 4-nitroanisole.
Physical Characteristics
While specific experimental data for 1-methoxy-4-nitrosobenzene is limited in the provided sources, it likely exhibits the following characteristics based on structural analysis and comparison with related compounds:
Synthetic Approaches
Based on general synthetic methods for nitroso compounds, several potential routes for the synthesis of 1-methoxy-4-nitrosobenzene can be inferred:
Reactivity and Chemical Behavior
The nitroso functional group confers distinctive reactivity patterns to 1-methoxy-4-nitrosobenzene that differ from those of its nitro analog:
Characteristic Reactions
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Dimerization: Nitroso compounds often undergo dimerization to form azoxy or azobenzene derivatives, especially in concentrated solutions or solid state.
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Nucleophilic Addition: The N=O bond can undergo nucleophilic addition reactions, making it more reactive toward nucleophiles compared to nitro compounds.
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Redox Behavior: The nitroso group can participate in redox reactions, being reduced to hydroxylamines or amines, or oxidized to nitro groups under appropriate conditions.
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Electrophilic Aromatic Substitution: The nitroso group, like the nitro group, is strongly deactivating and meta-directing for further electrophilic substitution on the aromatic ring.
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